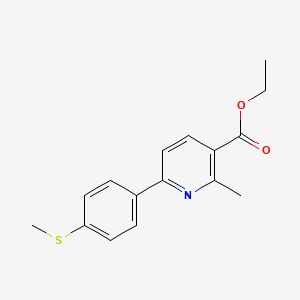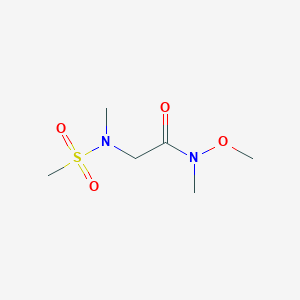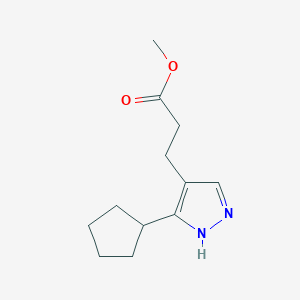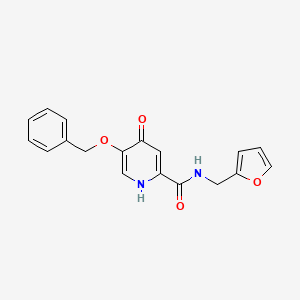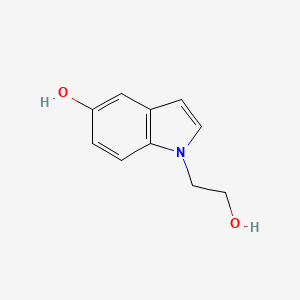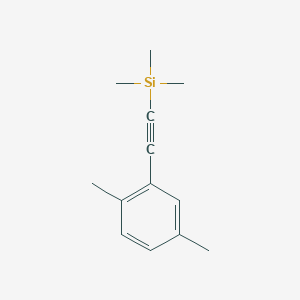
(2,5-Dimethyl-phenylethynyl)-trimethyl-silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,5-Dimethyl-phenylethynyl)-trimethyl-silane: is an organosilicon compound that features a phenylethynyl group substituted with two methyl groups at the 2 and 5 positions, and a trimethylsilyl group. This compound is of interest in organic synthesis and materials science due to its unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Dimethyl-phenylethynyl)-trimethyl-silane typically involves the reaction of 2,5-dimethylphenylacetylene with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: (2,5-Dimethyl-phenylethynyl)-trimethyl-silane undergoes various types of chemical reactions, including:
Oxidation: The phenylethynyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The triple bond in the phenylethynyl group can be reduced to form alkenes or alkanes.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like halides or alkoxides in the presence of a base.
Major Products:
Oxidation: Formation of 2,5-dimethylbenzophenone or 2,5-dimethylbenzoic acid.
Reduction: Formation of 2,5-dimethylphenylethane.
Substitution: Formation of 2,5-dimethylphenylethynyl derivatives with various functional groups.
科学研究应用
Chemistry: (2,5-Dimethyl-phenylethynyl)-trimethyl-silane is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds and polymers. It serves as a precursor for the synthesis of silyl-protected alkynes and other functionalized aromatic compounds .
Biology and Medicine: While specific biological applications of this compound are limited, its derivatives may be explored for potential use in drug discovery and development due to their structural diversity and reactivity.
Industry: In the materials science industry, this compound is used in the production of advanced materials, including high-performance polymers and coatings. Its unique properties contribute to the development of materials with enhanced thermal stability and mechanical strength .
作用机制
The mechanism of action of (2,5-Dimethyl-phenylethynyl)-trimethyl-silane in chemical reactions involves the activation of the phenylethynyl group and the trimethylsilyl group. The phenylethynyl group can participate in various addition and substitution reactions, while the trimethylsilyl group can stabilize reactive intermediates and facilitate the formation of desired products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
相似化合物的比较
Phenylethynyltrimethylsilane: Lacks the methyl substitutions at the 2 and 5 positions.
2,5-Dimethylphenylacetylene: Lacks the trimethylsilyl group.
Trimethylsilylacetylene: Lacks the phenyl and methyl groups.
Uniqueness: (2,5-Dimethyl-phenylethynyl)-trimethyl-silane is unique due to the presence of both the phenylethynyl group with methyl substitutions and the trimethylsilyl group. This combination imparts distinct reactivity and stability, making it a valuable compound in synthetic chemistry and materials science .
属性
分子式 |
C13H18Si |
|---|---|
分子量 |
202.37 g/mol |
IUPAC 名称 |
2-(2,5-dimethylphenyl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C13H18Si/c1-11-6-7-12(2)13(10-11)8-9-14(3,4)5/h6-7,10H,1-5H3 |
InChI 键 |
ZTFVJCAURSMIHI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)C)C#C[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


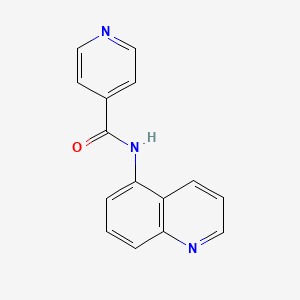


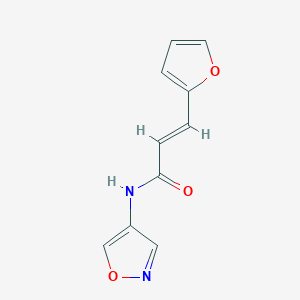
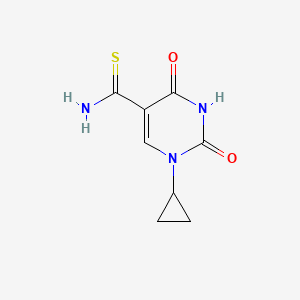
![7-Azaspiro[4.5]decane-1,6-dione](/img/structure/B14869450.png)
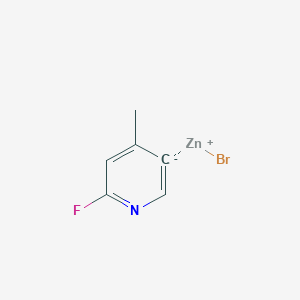
![7-(Tert-butyl)spiro[3.5]nonan-1-one](/img/structure/B14869457.png)
